1-[(4-fluorophenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a unique structure combining a fluorophenyl group, a furan ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-fluorophenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring also show diverse biological activities.
Fluorophenyl Compounds: These compounds are known for their stability and biological activity.
Uniqueness: 1-[(4-fluorophenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is unique due to the combination of its structural features, which contribute to its diverse chemical reactivity and potential applications. The presence of the fluorophenyl group enhances its stability and biological activity, while the furan and oxadiazole rings provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c15-10-5-3-9(4-6-10)8-16-13(20)17-14-19-18-12(22-14)11-2-1-7-21-11/h1-7H,8H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEVXWWNWKUBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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